molecular formula C15H21NO B2791145 N-cycloheptyl-3-methylbenzamide CAS No. 339018-57-4

N-cycloheptyl-3-methylbenzamide

Cat. No. B2791145
CAS RN: 339018-57-4
M. Wt: 231.339
InChI Key: MNDJDBXZIHAXBA-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-methylbenzamide, also known as CYM-5442, is a synthetic compound that belongs to the family of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

N-cycloheptyl-3-methylbenzamide has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including the regulation of ion channels and the modulation of neurotransmitter release. This compound has been used in various studies to investigate the role of the sigma-1 receptor in various physiological and pathological conditions, including neurodegenerative diseases, depression, and addiction.

Mechanism of Action

N-cycloheptyl-3-methylbenzamide exerts its effects by binding to the sigma-1 receptor, which is a transmembrane protein that is located in various cellular compartments, including the endoplasmic reticulum and the plasma membrane. The binding of this compound to the sigma-1 receptor results in the modulation of various cellular processes, including the regulation of ion channels, the modulation of neurotransmitter release, and the activation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the regulation of neurotransmitter release, and the activation of various signaling pathways. It has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound has also been shown to have antidepressant effects in various animal models of depression, and to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-3-methylbenzamide has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate various cellular processes. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration protocols.

Future Directions

There are several future directions for the study of N-cycloheptyl-3-methylbenzamide, including its potential applications in the treatment of various neurological and psychiatric disorders, as well as its potential use as a tool for investigating the role of the sigma-1 receptor in various physiological and pathological conditions. Further studies are needed to determine the optimal dosage and administration protocols, as well as to investigate the potential side effects and toxicity of this compound. Additionally, future studies could investigate the potential use of this compound in combination with other drugs or therapies to enhance its efficacy and reduce its potential side effects.

Synthesis Methods

N-cycloheptyl-3-methylbenzamide can be synthesized using a multi-step process involving the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with cycloheptylamine. The final product is obtained by the addition of sodium hydroxide to the reaction mixture, which results in the formation of this compound.

Safety and Hazards

While specific safety and hazard information for N-cycloheptyl-3-methylbenzamide is not available, related compounds such as N,N-Diethyl-3-methylbenzamide are known to be harmful if swallowed and can cause skin and eye irritation .

properties

IUPAC Name

N-cycloheptyl-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-7-6-8-13(11-12)15(17)16-14-9-4-2-3-5-10-14/h6-8,11,14H,2-5,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDJDBXZIHAXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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